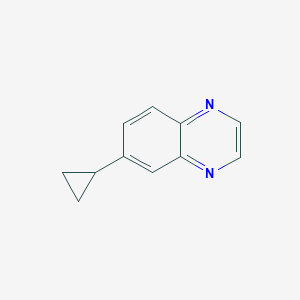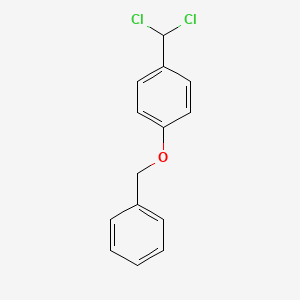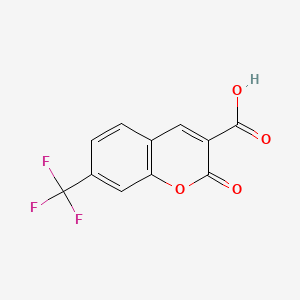
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the chromene structure, such as hydroxylated, alkylated, or acylated chromenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and its role in biological pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of photoactive materials and polymers
作用機序
The mechanism of action of 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to the mitochondrial translocator protein (TSPO) and modulate its activity. This interaction can influence various cellular processes, including apoptosis, oxidative stress, and energy metabolism. Additionally, the compound can activate voltage-gated potassium channels, further affecting cellular functions .
類似化合物との比較
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromene derivative with different substituents.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-7-(trifluoromethyl)-2H-chromene-3-carboxylic acid distinguishes it from other chromene derivatives. This group enhances the compound’s chemical stability and biological activity, making it more effective in various applications compared to its analogs .
特性
分子式 |
C11H5F3O4 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
2-oxo-7-(trifluoromethyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5F3O4/c12-11(13,14)6-2-1-5-3-7(9(15)16)10(17)18-8(5)4-6/h1-4H,(H,15,16) |
InChIキー |
IDPSOSBMGFPSDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


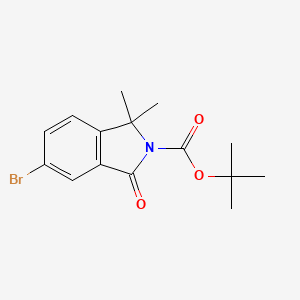
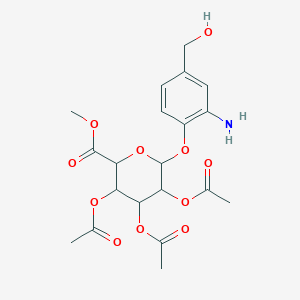

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

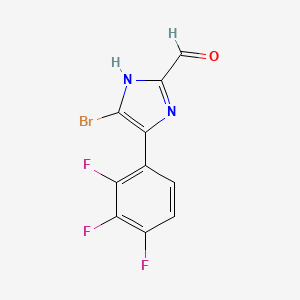
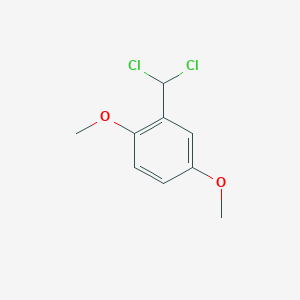
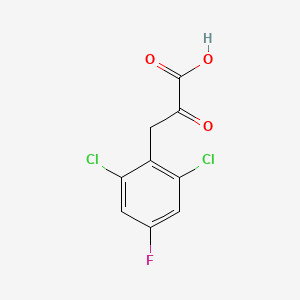
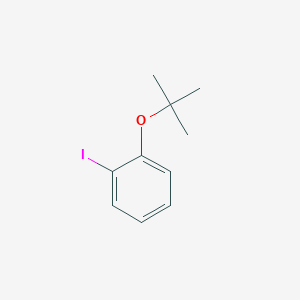

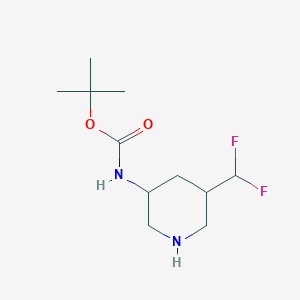
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
